- Recoverable palladium catalysts for Suzuki-Miyaura cross-coupling reactions based on organic-inorganic hybrid silica materials containing imidazolium and dihydroimidazolium saltsAdvanced Synthesis & Catalysis, 2008, 350(16), 2566-2574,
Cas no 92-91-1 (4-Acetylbiphenyl)
4-Acetilbifenile (4-Acetylbiphenyl) è un composto organico aromatico caratterizzato dalla presenza di un gruppo acetile legato a un anello bifenilico. Questo derivato del bifenile è ampiamente utilizzato come intermedio nella sintesi di farmaci, materiali fotosensibili e liquidi cristallini. La sua struttura chimica lo rende particolarmente stabile e reattivo, facilitando reazioni di acetilazione e ulteriori modifiche funzionali. Grazie alla sua purezza elevata e alla bassa reattività indesiderata, è ideale per applicazioni di ricerca e produzione in ambito farmaceutico e dei materiali avanzati. La sua solubilità in solventi organici comuni ne semplifica l'utilizzo in processi chimici complessi.

4-Acetylbiphenyl structure
Nome del prodotto:4-Acetylbiphenyl
4-Acetylbiphenyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-([1,1'-Biphenyl]-4-yl)ethanone
- 4-Phenylacetophenone
- 1-(1,1-biphenyl-4-yl)ethanone
- 4-Biphenylyl methyl ketone
- 4-Acetylbiphenyl
- 4-Acetyl-biphenyl
- p-Phenylacetophenone
- Ethanone
- 4-acetylbipheny
- Acetodiphenyl
- ACETYLBIPHENYL
- AURORA KA-7298
- MESITOIC ACID
- methyl 4-biphenyl ketone
- p-Acetylbiphenyl
- TMBA
- Ethanone, 1-(1,1'-biphenyl)-4-yl-
- 4'-Phenylacetophenone
- 4-Biphenyl methyl ketone
- 1-(4-phenylphenyl)ethanone
- Acetophenone, 4'-phenyl-
- Ethanone, 1-[1,1'-biphenyl]-4-yl-
- 1-(biphenyl-4-yl)ethanone
- Ketone, 4-biphenylyl methyl
- Biphenyl-4-acetophenone
- 4'-ACETYLBIPHENYL
- Methyl 4-biphenylyl ketone
- 4-Phenyl-acetophenon
- 4-ACETYL BIPHENYL
- 1-[1,1'-Biphenyl]-4-ylethanone
- 1-(1,1'-Biphenyl)-4-y
- 1-[1,1′-Biphenyl]-4-ylethanone (ACI)
- Acetophenone, 4′-phenyl- (6CI, 7CI, 8CI)
- Acetophenone, p-phenyl- (4CI)
- 1,1′-Biphenyl-4-yl methyl ketone
- 1-(4-Phenylphenyl)ethan-1-one
- 1-([1,1′-Biphenyl]-4-yl)ethan-1-one
- 1-Acetyl-4-phenylbenzene
- 1-Biphenyl-4-ylethanone
- 4-Acetyl-1,1′-biphenyl
- 4-Ethanoylbiphenyl
- 4′-Phenylacetophenone
- NSC 1875
- p-Acetylphenyl benzene
- 1-{1,1'-biphenyl-4-yl}ethan-1-one
- 4-Acetylbiphenyl, 98%
- 4-07-00-01407 (Beilstein Handbook Reference)
- HMS2612G14
- 1-biphenyl-4-yl-ethanone
- EINECS 202-202-6
- DS-6376
- EU-0000028
- NSC-1875
- doi:10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1
- Q63398903
- SCHEMBL51207
- 1-[1,1'-Biphenyl]-4-ylethanone #
- UNII-PX5XEZ9DQD
- p-Biphenylyl methyl ketone
- SY003530
- 1-{[1,1'-biphenyl]-4-yl}ethan-1-one
- A1025
- 1-([1,1'-biphenyl]-4-yl)ethan-1-one
- 92-91-1
- ACETOPHENONE, P-PHENYL-
- CHEMBL1522504
- W-100266
- DTXCID4031192
- SMR000203290
- AC-13470
- J-650361
- NCGC00245793-01
- Opera_ID_1974
- MFCD00008749
- PX5XEZ9DQD
- p-phenyl-acetophenone
- 4-ACETYL-1,1'-BIPHENYL
- 4-acetyl-1
- NCGC00357085-01
- 4-Acetylbiphenyl, purum, >=95.0% (HPLC)
- Tox21_303801
- DB-029000
- SR-01000388876-1
- 4-Phenyl-acetophenone
- NSC1875
- D71234
- DTXSID6052619
- 1-(1,1'-Biphenyl)-4-ylethanone
- AI3-00897
- 1,1'-Biphenyl-4-yl methyl ketone
- 1-(1,1'-biphenyl-4-yl)ethanone
- Ethanone,1-(1,1'-biphenyl)-4-yl-
- Z94598497
- AKOS000119674
- NS00039504
- MLS000584126
- Felbinac impurity A, European Pharmacopoeia (EP) Reference Standard
- 4-Diphenyl methyl ketone
- SR-01000388876
- BRN 1101615
- 4-acetobiphenyl
- 4-acetyldiphenyl
- EN300-18885
- F0345-3354
- 4-Acetylbiphenyl (4-Phenylacetophenone)
- CS-W010593
- CAS-92-91-1
- 10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1
- STK084273
-
- MDL: MFCD00008749
- Inchi: 1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3
- Chiave InChI: QCZZSANNLWPGEA-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C=CC(C2C=CC=CC=2)=CC=1
- BRN: 1101615
Proprietà calcolate
- Massa esatta: 196.08900
- Massa monoisotopica: 196.088815
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 2
- Carica superficiale: 0
- XLogP3: 3.7
- Superficie polare topologica: 17.1
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2510
- Punto di fusione: 116-118 °C (lit.)
- Punto di ebollizione: 168°C/6mmHg(lit.)
- Punto di infiammabilità: 168℃/8mm
- Indice di rifrazione: 1.5920 (estimate)
- Solubilità: chloroform: soluble10mg/200microlitres, clear, colorless to faintly yellow
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 17.07000
- LogP: 3.55620
- Solubilità: Solubile in etanolo e acetone, insolubile in acqua.
4-Acetylbiphenyl Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:2
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S22-S24/25
- RTECS:AM9662502
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:Conservare in luogo fresco e asciutto. Tenere il contenitore chiuso quando non in uso.
- TSCA:Yes
4-Acetylbiphenyl Dati doganali
- CODICE SA:29143900
- Dati doganali:
Codice doganale cinese:
2914399090Panoramica:
2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
4-Acetylbiphenyl Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046885-500g |
1-([1,1'-Biphenyl]-4-yl)ethanone |
92-91-1 | 98% | 500g |
¥222.00 | 2024-04-25 | |
Life Chemicals | F0345-3354-0.5g |
1-{[1,1'-biphenyl]-4-yl}ethan-1-one |
92-91-1 | 95% | 0.5g |
$19.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39410-500g |
1-([1,1-Biphenyl]-4-yl)ethanone |
92-91-1 | 97% | 500g |
¥200.0 | 2023-09-09 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0723699435- 100g |
4-Acetylbiphenyl |
92-91-1 | 98%(GC) | 100g |
¥ 185.9 | 2021-05-18 | |
abcr | AB113275-25 g |
4-Acetylbiphenyl, 98%; . |
92-91-1 | 98% | 25g |
€58.80 | 2023-04-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39410-25g |
1-([1,1-Biphenyl]-4-yl)ethanone |
92-91-1 | 97% | 25g |
¥19.0 | 2023-09-09 | |
Apollo Scientific | OR315759-1Kg |
4-Biphenyl methyl ketone |
92-91-1 | 97% | 1kg |
£115.00 | 2024-05-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14622-25g |
4-Acetylbiphenyl, 98% |
92-91-1 | 98% | 25g |
¥354.00 | 2023-03-06 | |
Enamine | EN300-18885-0.1g |
1-(4-phenylphenyl)ethan-1-one |
92-91-1 | 96% | 0.1g |
$19.0 | 2023-09-18 | |
Enamine | EN300-18885-100.0g |
1-(4-phenylphenyl)ethan-1-one |
92-91-1 | 96% | 100g |
$72.0 | 2023-04-30 |
4-Acetylbiphenyl Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide , Water ; 1 h, 110 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , Poly[oxy[(chloromethyl)-1,2-ethanediyl]] (reaction products with methylimidazole and bis(trifluoromethylsulfonyl)imide ion-exchanged) Solvents: Water ; 30 min, 60 °C
Riferimento
- From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquidsPolymer Chemistry, 2022, 13(33), 4789-4797,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Chloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)phenyl]benze… Solvents: 1-Butanol , Water ; 12 h, 100 °C
Riferimento
- Aqueous Suzuki couplings mediated by a hydrophobic catalystRSC Advances, 2022, 12(44), 28862-28866,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: 2842071-34-3 Solvents: Ethanol , Water ; 6 h, 80 °C
Riferimento
- Palladium complexes of PNNP type diiminodiphosphine ligands for the Suzuki C-C coupling reactionsInorganica Chimica Acta, 2022, 543,,
Synthetic Routes 5
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: 2820068-26-4 Solvents: Chloroform , Toluene ; 2 h, 80 °C
Riferimento
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic ActivityInorganic Chemistry, 2022, 61(35), 14019-14029,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Toluene , Water ; 80 °C
Riferimento
- Suzuki-Miyaura Coupling of Aryl Nosylates with Diethanolamine BoronatesSynthesis, 2023, 55(19), 3159-3171,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene , Tetrahydrofuran ; rt; 2 h, 100 °C
Riferimento
- Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterpartsJournal of Organic Chemistry, 2010, 75(23), 8199-8212,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: 1902962-58-6 Solvents: Toluene ; 15 min, rt → 100 °C
Riferimento
- Tandem Suzuki-Miyaura/transfer hydrogenation reaction catalyzed by a Pd-Ru complex bearing an anionic dicarbeneJournal of Catalysis, 2016, 338, 222-226,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[Methylenebis[3-(4-carboxylatophenyl)-1H-imidazol-1-yl-2(3H)-ylidene]]b… Solvents: Water ; 0.5 h, 100 °C
Riferimento
- pH-Responsive chelating N-heterocyclic dicarbene palladium(II) complexes: recoverable precatalysts for Suzuki-Miyaura reaction in pure waterGreen Chemistry, 2011, 13(8), 2071-2077,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 18-Crown-6 Solvents: Dimethylformamide ; 1 h, 95 °C; 95 °C → 20 °C
1.2 10 min, 20 °C
1.3 Solvents: Dimethylformamide ; 7 h, 95 °C
1.2 10 min, 20 °C
1.3 Solvents: Dimethylformamide ; 7 h, 95 °C
Riferimento
- Bis(tetrazolyl)benzenes as ligands in the Suzuki reaction: Promoters or inhibitors?Russian Chemical Bulletin, 2006, 55(1), 118-122,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 2905341-25-3 Solvents: Dichloromethane , Water ; 0.5 h, 25 °C
Riferimento
- Sulfobetaine inner salt type double N-heterocyclic carbene palladium complex, synthesis method and application thereof as catalyst in Suzuki coupling reaction, China, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , 2839708-99-3 Solvents: Water ; 7 min, 100 °C
Riferimento
- Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki -Miyaura Cross-CouplingsJournal of Inorganic and Organometallic Polymers and Materials, 2023, 33(1), 105-119,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 2821077-20-5 Solvents: Butyl ether ; 7 h, 140 °C
Riferimento
- Recoverable low fluorine content palladium complex-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions under thermomorphic modeTetrahedron, 2022, 122,,
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Synthesis of Unsymmetrical Biaryls by Palladium-Catalyzed Cross Coupling Reactions of Arenes with Tetrabutylammonium Triphenyldifluorosilicate, a Hypervalent Silicon ReagentJournal of Organic Chemistry, 1999, 64(9), 3266-3270,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium , 2960271-97-8 (complexes with Pd) Solvents: Water ; 3 h, 40 °C
Riferimento
- Supramolecular linear-dendritic nanoreactors: synthesis and catalytic activity in "green" suzuki-miyaura reactionsPolymers (Basel, 2023, 15(7),,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ; 1 h, 80 °C
1.2 1 h, rt
1.2 1 h, rt
Riferimento
- Nanowire Networks of Metal-Organosilicates as Reversible Pd(II) Reservoirs for Suzuki Coupling ReactionsACS Applied Nano Materials, 2021, 4(10), 10886-10901,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (mesoporous silica-supported, palladium complex) , Palladium diacetate Solvents: Dimethylformamide , Water ; 20 min, 80 °C
Riferimento
- Pd(OAc)2@SBA-15/PrEn nanoreactor: a highly active, reusable and selective phosphine-free catalyst for Suzuki-Miyaura cross-coupling reaction in aqueous mediaApplied Organometallic Chemistry, 2013, 27(6), 348-352,
Synthetic Routes 20
Condizioni di reazione
1.1 Catalysts: Bis(benzonitrile)dichloropalladium , 2925303-71-3 Solvents: Toluene ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Toluene , Water ; 2 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Toluene , Water ; 2 h, 80 °C
Riferimento
- Porous Supramolecular Assemblies for Efficient Suzuki Coupling of Aryl ChloridesSmall, 2023, 19(36),,
4-Acetylbiphenyl Raw materials
- 4’-Bromoacetophenone
- 1-(4-chlorophenyl)ethan-1-one
- 1-(4-Biphenylyl)ethanol
- Tetrabutylammonium bromide
- 4'-Iodoacetophenone
- Silicate(1-), difluorotriphenyl-, (TB-5-11)-
- Phenylboronic acid
- Chlorotriphenylstannane
- 4-acetylphenyl 4-nitrobenzenesulfonate
- 2-Phenyl-1,3,6,2-dioxazaborocane
4-Acetylbiphenyl Preparation Products
4-Acetylbiphenyl Fornitori
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:92-91-1)
Numero d'ordine:SFD1116
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:02
Prezzo ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:92-91-1)Ethanone, 1-(1,1'-biphenyl)-4-yl
Numero d'ordine:1597856
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 16:58
Prezzo ($):discuss personally
Amadis Chemical Company Limited
Membro d'oro
(CAS:92-91-1)1-{1,1'-biphenyl-4-yl}ethan-1-one
Numero d'ordine:A10961
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:17
Prezzo ($):159.0
4-Acetylbiphenyl Letteratura correlata
-
Xiujuan Feng,Mei Yan,Tao Zhang,Ying Liu,Ming Bao Green Chem. 2010 12 1758
-
John J. Molloy,Robert P. Law,James W. B. Fyfe,Ciaran P. Seath,David J. Hirst,Allan J. B. Watson Org. Biomol. Chem. 2015 13 3093
-
Joyce Wei Wei Chang,Eugene Yurong Chia,Christina Li Lin Chai,Jayasree Seayad Org. Biomol. Chem. 2012 10 2289
-
Dong Tang,Jing Wang,Ping Wu,Xin Guo,Ji-Hui Li,Sen Yang,Bao-Hua Chen RSC Adv. 2016 6 12514
-
Sudha Korwar,Michael Burkholder,Stanley E. Gilliland,Kendra Brinkley,B. Frank Gupton,Keith C. Ellis Chem. Commun. 2017 53 7022
Categorie correlate
- Solventi e chimici organici Composti organici Aldeide/Cheto
- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici cheton
- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Composti carbonilici cheton
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